![molecular formula C19H16N2O B5754279 N-[4-(4-pyridinylmethyl)phenyl]benzamide CAS No. 73295-33-7](/img/structure/B5754279.png)
N-[4-(4-pyridinylmethyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-pyridinylmethyl)phenyl]benzamide, commonly referred to as PBD-150, is a synthetic compound that has gained attention in the scientific community due to its potential applications in cancer research.
Scientific Research Applications
PBD-150 has been extensively studied for its potential applications in cancer research. It has been found to selectively target cancer cells by inhibiting the activity of DNA topoisomerase IIα, an enzyme that is essential for cell division. PBD-150 has shown promising results in preclinical studies as a potential treatment for various types of cancer, including breast, lung, and ovarian cancer.
Mechanism of Action
PBD-150 works by binding to the ATP-binding site of DNA topoisomerase IIα, which prevents the enzyme from carrying out its normal function of resolving DNA tangles during cell division. This leads to the accumulation of DNA damage and ultimately cell death in cancer cells. PBD-150 has been found to be highly selective for cancer cells, sparing normal cells from its toxic effects.
Biochemical and Physiological Effects:
PBD-150 has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit tumor growth and metastasis in animal models. PBD-150 has been reported to have low toxicity in normal cells, which makes it a promising candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of PBD-150 is its high selectivity for cancer cells, which makes it a potential candidate for targeted cancer therapy. However, PBD-150 has limitations in terms of its solubility and stability, which can affect its efficacy in vivo. Additionally, PBD-150 has not yet been tested in clinical trials, so its safety and efficacy in humans are still unknown.
Future Directions
There are several future directions for PBD-150 research. One area of interest is the development of PBD-150 analogs with improved solubility and stability. Another direction is the investigation of PBD-150 in combination with other cancer therapies, such as chemotherapy and immunotherapy. Finally, clinical trials are needed to evaluate the safety and efficacy of PBD-150 in humans.
Synthesis Methods
PBD-150 is synthesized through a multi-step process that involves the reaction of 4-(4-pyridinylmethyl)aniline with 4-fluorobenzoyl chloride. The resulting product is then purified through column chromatography to obtain pure PBD-150.
properties
IUPAC Name |
N-[4-(pyridin-4-ylmethyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O/c22-19(17-4-2-1-3-5-17)21-18-8-6-15(7-9-18)14-16-10-12-20-13-11-16/h1-13H,14H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLAVNOUPIGPWQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60355144 |
Source
|
Record name | N-(4-(Pyridin-4-ylmethyl)phenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60355144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(Pyridin-4-ylmethyl)phenyl)benzamide | |
CAS RN |
73295-33-7 |
Source
|
Record name | N-(4-(Pyridin-4-ylmethyl)phenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60355144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.